3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol
Description
Properties
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-6-phenyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(17)9-12(13)18-16-19-15(22)14(20-21-16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOKFEPMTULODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NN=C(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the triazine ring.
Attachment of the chloro-methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the chloro-methoxyphenyl group is attached to the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control the reaction conditions and improve efficiency.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce hydroxylated or carboxylated derivatives.
Reduction: May produce dechlorinated or deoxygenated derivatives.
Substitution: May produce halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol exhibit promising anticancer properties. These compounds may disrupt critical signaling pathways involved in cell survival and proliferation. In vitro studies have shown that triazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Triazine derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Cancer Research
A study published in the Journal of Medicinal Chemistry explored a series of triazine derivatives for their anticancer activities against various cancer cell lines. The results indicated that modifications to the triazine structure significantly impacted their efficacy, with some derivatives showing IC50 values in the low micromolar range against breast cancer cells .
Anti-inflammatory Research
In another study focusing on inflammatory diseases, researchers tested several triazine-based compounds for their ability to inhibit nitric oxide production in activated macrophages. The findings demonstrated that certain derivatives could effectively reduce inflammation markers, suggesting potential use as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA: Affecting gene expression and protein synthesis.
Generating reactive oxygen species: Inducing oxidative stress and cell damage.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
*Calculated using molecular formula C16H12ClN5O2.
Key Observations:
In , the pyrazole-linked substituent at R3 contributes to DHODH inhibition, suggesting bulky, electronegative groups may favor enzyme interaction .
Position 6 Modifications :
- The phenyl group at R6 in the target compound and Compound 020 () may enhance aromatic stacking interactions in biological systems. Ethyl () or (4-methoxyphenyl)methyl () groups could alter solubility or steric effects .
Physicochemical Properties
- The chloro and methoxy groups increase lipophilicity compared to polar substituents like methylsulfanyl.
- Hydrogen Bonding: The amino group in the target compound may improve solubility relative to methylsulfanyl or ethyl substituents .
Biological Activity
The compound 3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol is part of the triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. The information is synthesized from various research studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a triazine core, which is known for enhancing biological activity through various modifications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for closely related triazine derivatives have been reported in the range of 1.9 to 125 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Example Compound A | 1.9 | S. aureus |
| Example Compound B | 125 | P. aeruginosa |
Anticancer Activity
The anticancer potential of triazine derivatives has been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for related compounds have shown promising results, often below 10 μg/mL .
| Cell Line | IC50 (μg/mL) | Compound |
|---|---|---|
| HeLa | <10 | Various Triazines |
| MCF-7 | <10 | Various Triazines |
In one study, the compound demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells through mechanisms involving enzyme inhibition related to tumorigenesis .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress in cells. Research indicates that triazine derivatives can act as effective antioxidants. The evaluation of antioxidant activity typically involves assays such as DPPH or ABTS, with results indicating varying degrees of efficacy among different derivatives.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated several triazine derivatives against clinical strains of bacteria. The results indicated that modifications to the triazine core significantly enhanced antibacterial activity compared to unmodified compounds .
- Anticancer Mechanisms : Research presented in PMC highlighted that certain triazine derivatives could inhibit specific enzymes involved in cancer cell proliferation, suggesting a potential mechanism for their anticancer effects .
- Antioxidant Potential : A systematic review discussed the antioxidant activities of various triazine derivatives, noting that those with specific functional groups exhibited superior radical-scavenging capabilities compared to others .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 5-chloro-2-methoxyaniline with a triazine precursor (e.g., 6-phenyl-1,2,4-triazin-5-ol) under basic conditions (e.g., NaOH in ethanol/methanol) at 60–80°C for 6–12 hours . Key variables include solvent polarity (ethanol vs. DMF), stoichiometric ratios, and temperature control to minimize side products. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology : Use ¹H/¹³C NMR to confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH₃) and aromatic protons (δ 6.5–8.0 ppm). FT-IR can identify the –NH stretch (~3300 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₆H₁₂ClN₅O₂), with emphasis on isotopic patterns for chlorine .
Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?
- Methodology : Prioritize in vitro assays for kinase inhibition or ion channel modulation, given structural analogs’ roles in targeting KCNQ4 or GPCRs . Use HEK293 cells transfected with target channels (e.g., KCNQ4) and measure current inhibition via patch-clamp electrophysiology. Include positive controls like retigabine for comparative analysis .
Advanced Research Questions
Q. What reaction mechanisms govern the regioselectivity of substitutions on the triazine core, and how can computational tools predict outcomes?
- Methodology : Employ density functional theory (DFT) to model electron density distribution on the triazine ring, identifying reactive sites (e.g., C-3 vs. C-5). Experimental validation via kinetic studies (e.g., monitoring intermediates with LC-MS) under varying pH (4–9) can clarify nucleophilic attack pathways .
Q. How can researchers resolve contradictions in biological assay data, such as varying IC₅₀ values across studies?
- Methodology : Standardize assay conditions (e.g., buffer composition, cell passage number) and validate with orthogonal methods (e.g., fluorescence polarization vs. SPR). Statistical tools like ANOVA or Bland-Altman plots help assess inter-lab variability .
Q. What strategies mitigate solubility challenges during formulation for in vivo studies?
- Methodology : Optimize solubility via co-solvents (e.g., PEG-400/Cremophor EL) or salt formation (e.g., hydrochloride salts). Conduct phase-solubility diagrams to identify optimal excipients. For oral administration, nanoemulsion or cyclodextrin encapsulation improves bioavailability .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s binding affinity to biological targets?
- Methodology : Synthesize analogs with –F, –Br, or –CF₃ substituents at the 5-chloro position. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., KCNQ4’s voltage-sensing domain). Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What are the dominant degradation pathways under accelerated stability conditions, and how can they be controlled?
- Methodology : Conduct forced degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Major degradation products (e.g., hydrolyzed triazine rings) can be identified via LC-QTOF-MS. Stabilize formulations by adding antioxidants (e.g., BHT) or using amber glassware to block light-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
